

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One molecular structure and conformation

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Compound of Interest

Compound Name: 3-Methyl-3,4-Dihydroquinazolin-
2(1h)-One

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **3-Methyl-3,4-Dihydroquinazolin-2(1H)-One**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, the reduced dihydroquinazolinone derivatives represent a significant area of research, offering unique three-dimensional structures crucial for targeted drug design. This technical guide provides a detailed examination of a specific derivative, **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one**. We will explore its molecular architecture, the causal factors dictating its preferred conformation, and the experimental methodologies used for its characterization. This document serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of heterocyclic compounds in drug discovery.

Introduction: The Significance of the Dihydroquinazolinone Core

Quinazolinone-based compounds have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.^{[1][2]} The saturation

of the pyrimidinone ring to form dihydroquinazolinones introduces conformational flexibility and specific stereochemical features. These attributes are pivotal for optimizing interactions with biological targets. **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** is a fundamental representative of this class, providing a model system for understanding the structure-activity relationships that govern the therapeutic potential of its more complex analogues. An in-depth analysis of its structure is therefore essential for the rational design of next-generation therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational identity of **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** is established by its unique arrangement of atoms and its resulting physical and chemical characteristics.

Core Structure and Nomenclature

The molecule consists of a benzene ring fused to a dihydropyrimidinone ring. This bicyclic system is characterized by a carbonyl group at the C2 position, a methyl substituent on the nitrogen at position 3 (N3), and two hydrogen atoms at the C4 position, resulting in a methylene bridge.

- IUPAC Name: 3-methyl-1,4-dihydroquinazolin-2-one[3]
- CAS Number: 24365-65-9[3][4]
- Molecular Formula: C₉H₁₀N₂O[3][4]
- Molecular Weight: 162.19 g/mol [3][4]

Below is a diagram illustrating the core scaffold with standard atom numbering.

Caption: Numbering scheme for the **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** scaffold.

Physicochemical Data

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

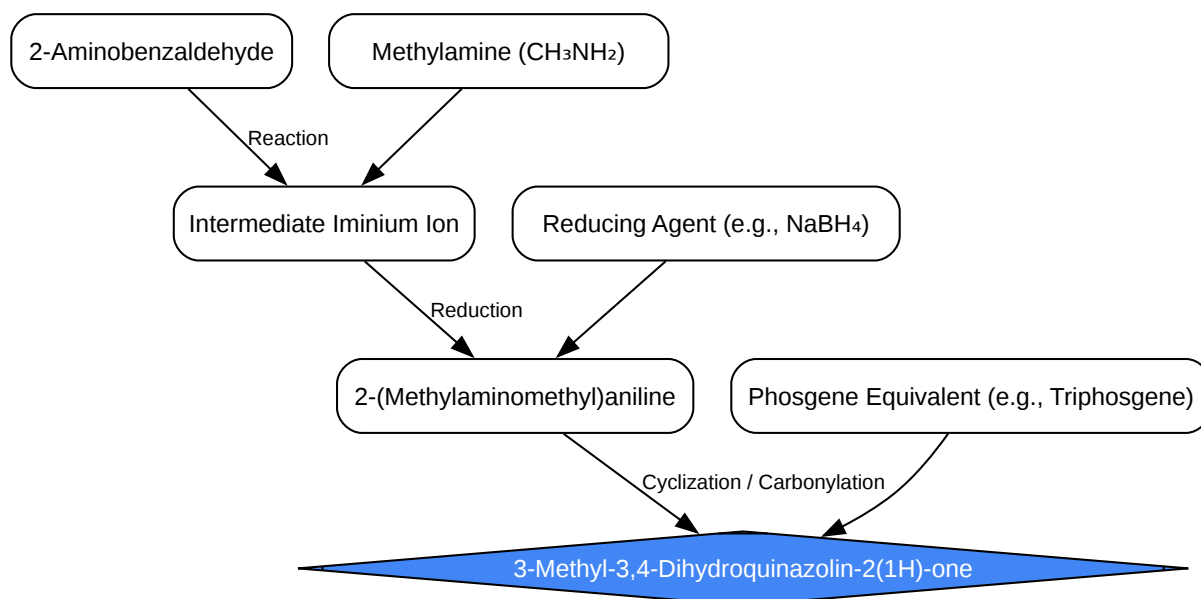
Property	Value	Source
Melting Point	200-203 °C	
LogP	1.66	[4]
Topological Polar Surface Area (TPSA)	32.34 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	1	[4]
Rotatable Bonds	0	[4]

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** rely on established organic chemistry reactions and analytical techniques.

Synthetic Pathway

A common and efficient method for the synthesis of the dihydroquinazolinone core involves the reaction of a 2-aminobenzylamine derivative with a carbonylating agent. For N-substituted variants like the title compound, a reductive amination followed by cyclization is a viable strategy.



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Caption: General synthetic workflow for N3-substituted dihydroquinazolinones.

Experimental Protocol: Synthesis

Objective: To synthesize **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** from 2-(aminomethyl)aniline.

Materials:

- 2-(aminomethyl)aniline
- Triphosgene
- Tetrahydrofuran (THF), anhydrous
- Water
- Ethyl acetate

- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Nitrogen atmosphere apparatus

Procedure:

- Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.0 eq) in anhydrous THF in a round-bottom flask.
- Carefully add a solution of triphosgene (approx. 1.0 eq) in THF to the reaction mixture.
Caution: Triphosgene is highly toxic and moisture-sensitive.
- A colorless solid is expected to precipitate. Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.^[5]
- Quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and extract the product several times with ethyl acetate.
- Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO_4 .
- Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should match the expected data. Purity can be assessed by techniques like HPLC or melting point determination.

Spectroscopic Data Interpretation

Spectroscopy provides the definitive "fingerprint" of the molecular structure.

Technique	Characteristic Signature	Interpretation
^1H NMR	$\delta \sim 8.9$ (s, 1H), $\delta \sim 7.1$ -6.7 (m, 4H), $\delta \sim 4.3$ (s, 2H), $\delta \sim 3.0$ (s, 3H)	The singlet around 8.9 ppm corresponds to the N1-H proton. The multiplet in the 6.7-7.1 ppm range is characteristic of the four protons on the benzene ring. The singlet at ~ 4.3 ppm represents the two methylene protons at C4. The singlet around 3.0 ppm is from the three protons of the N3-methyl group.
^{13}C NMR	$\delta \sim 164$, $\delta \sim 148$ -114, $\delta \sim 67$, $\delta \sim 30$	The peak around 164 ppm is indicative of the C=O carbonyl carbon. The series of peaks between 148 and 114 ppm corresponds to the carbons of the aromatic ring. The signal near 67 ppm is from the C4 methylene carbon, and the peak around 30 ppm is from the N3-methyl carbon. [6] [7]
IR (KBr)	~ 3300 -3180 cm^{-1} , ~ 1660 -1650 cm^{-1} , ~ 1610 cm^{-1}	The broad peak in the 3300-3180 cm^{-1} region is due to the N-H stretching vibration. The strong absorption band at ~ 1650 cm^{-1} is characteristic of the amide C=O stretch. The peak at ~ 1610 cm^{-1} is typical for C=C stretching in the aromatic ring. [6] [7]
Mass Spec.	$m/z = 162$ (M^+)	The molecular ion peak confirms the molecular weight of the compound.

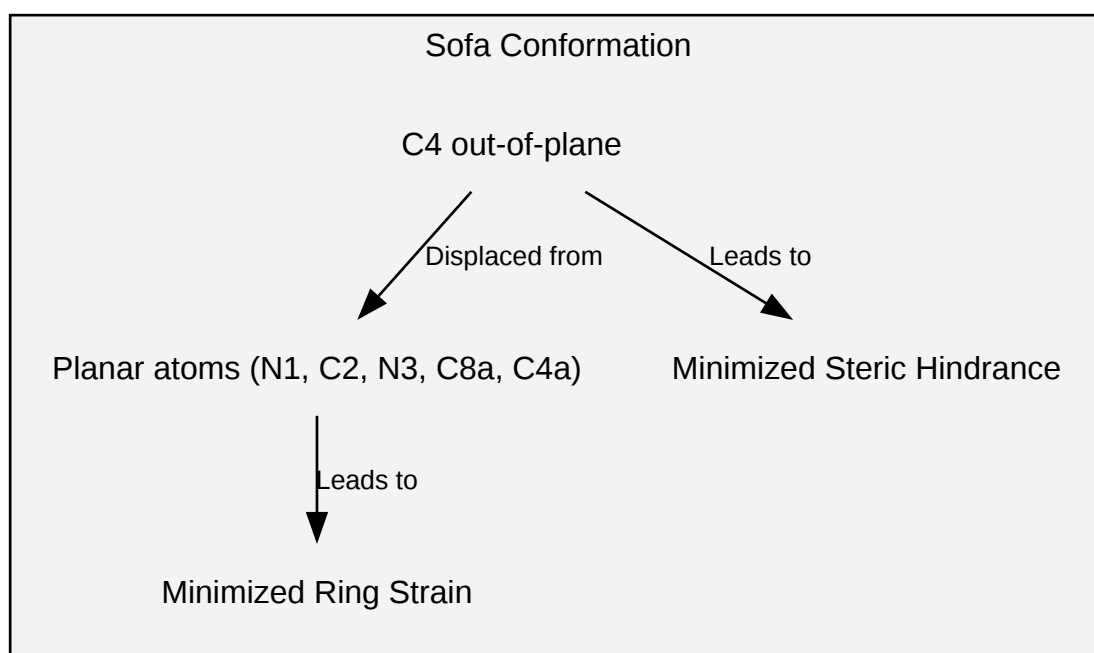
Conformational Analysis

While a 2D structure shows connectivity, the biological function of a molecule is dictated by its 3D shape or conformation. The dihydropyrimidinone ring of **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one** is not planar.

The Non-Planar Dihydropyrimidinone Ring

The presence of the sp^3 -hybridized C4 atom breaks the planarity of the six-membered heterocyclic ring. To minimize ring strain and steric interactions, this ring adopts a puckered conformation. X-ray crystallography studies on similar dihydroquinazolinone derivatives have shown that the ring often exists in a sofa conformation.[8]

In this arrangement, five of the atoms (N1, C2, N3, C8a, C4a) lie roughly in a plane, while the C4 atom is displaced significantly out of this plane.[8]



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Caption: Logical flow of factors leading to the sofa conformation.

Influence of the N3-Methyl Group

The methyl group at the N3 position is a key conformational determinant. The puckering of the ring creates two distinct, non-equivalent positions for substituents on the ring atoms: pseudo-axial and pseudo-equatorial. These are analogous to the axial and equatorial positions in cyclohexane.

The N3-methyl group will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the molecule, particularly the protons on the fused benzene ring. This is a classic example of avoiding unfavorable 1,3-diaxial-type interactions that would destabilize a pseudo-axial conformation.[9] The energy difference between these two conformations dictates that the pseudo-equatorial conformer is overwhelmingly favored at equilibrium.

Understanding this conformational preference is critical for drug design, as the spatial orientation of substituents on the dihydroquinazolinone core directly influences how the molecule fits into the binding pocket of a target protein.

Conclusion

3-Methyl-3,4-Dihydroquinazolin-2(1H)-one serves as an exemplary model for understanding the fundamental structural and conformational properties of the dihydroquinazolinone class of compounds. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The critical takeaway for researchers is the non-planar, sofa-like conformation of the heterocyclic ring, a feature driven by the sp^3 -hybridized C4 atom. This puckering, combined with the strong preference of the N3-methyl group for a pseudo-equatorial position, defines the molecule's three-dimensional architecture. These insights are indispensable for the rational design and optimization of novel dihydroquinazolinone derivatives as potential therapeutic agents.

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